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molecular formula C17H18O3 B1610077 1,3-Bis(benzyloxy)propan-2-one CAS No. 77356-14-0

1,3-Bis(benzyloxy)propan-2-one

Cat. No. B1610077
M. Wt: 270.32 g/mol
InChI Key: UDANXEQSQZYNRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947727B2

Procedure details

A mixture of sodium hypochlorite (100 ml, 13% w/v) and saturated sodium bicarbonate (25 ml) was added in one charge to a stirred solution of 1,3-dibenzyloxy-2-propanol (10 g) and 2,2,6,6-tetramethyl-1-piperidinyloxy free radical, (TEMPO) (0.3 g) in toluene (40 ml). The biphasic mixture was stirred at 20-25° C. for 15 minutes when HPLC analysis showed reaction to be complete. The reaction mixture was stirred for a total of 25 minutes at 23° C. The reaction mixture was separated and the organic extract was washed with 5% w/v sodium thiosulfate solution (40 ml) and separated. The organic extract was washed with 1% w/v sodium chloride solution (2×25 ml). The organic extract was then concentrated in vacuo to give an oil which crystallised on standing to give 8.8 g of 1,3-dibenzyloxy-2-propanone in 88.7% yield. The NMR spectrum of the product was concordant with a reference sample.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[O-].[Na+].C(=O)(O)[O-].[Na+].[CH2:9]([O:16][CH2:17][CH:18]([OH:28])[CH2:19][O:20][CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.CC1(C)N([O])C(C)(C)CCC1>C1(C)C=CC=CC=1>[CH2:9]([O:16][CH2:17][C:18](=[O:28])[CH2:19][O:20][CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:0.1,2.3,^1:32|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
25 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC(COCC1=CC=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The biphasic mixture was stirred at 20-25° C. for 15 minutes when HPLC analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in one
CUSTOM
Type
CUSTOM
Details
reaction
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for a total of 25 minutes at 23° C
Duration
25 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was separated
EXTRACTION
Type
EXTRACTION
Details
the organic extract
WASH
Type
WASH
Details
was washed with 5% w/v sodium thiosulfate solution (40 ml)
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with 1% w/v sodium chloride solution (2×25 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
crystallised

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(COCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: PERCENTYIELD 88.7%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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